ETHYL 1-[4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE
Overview
Description
ETHYL 1-[4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring, a benzoic acid derivative, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The key steps include:
Formation of the Benzoic Acid Derivative: This involves the reaction of 4-methylbenzoic acid with N-methylmethanesulfonamide under specific conditions to form the sulfonamide derivative.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving appropriate reagents and catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
ETHYL 1-[4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the interactions of sulfonamide derivatives with biological targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-[4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-[4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE: shares similarities with other sulfonamide derivatives and piperidine-containing compounds.
N-METHYLMETHANESULFONAMIDE: A simpler sulfonamide derivative used in various chemical reactions.
PIPERIDINE-4-CARBOXYLATE: A compound with a similar piperidine ring structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both a sulfonamide group and a piperidine ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 1-[4-methyl-3-[methyl(methylsulfonyl)amino]benzoyl]piperidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-5-25-18(22)14-8-10-20(11-9-14)17(21)15-7-6-13(2)16(12-15)19(3)26(4,23)24/h6-7,12,14H,5,8-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNABDNDJOWQDOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.